Phosphoric acid, dioleate, dibutylethanolamine salt
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Overview
Description
Phosphoric acid, dioleate, dibutylethanolamine salt is a complex chemical compound that combines the properties of phosphoric acid, oleic acid, and dibutylethanolamine. This compound is known for its unique surfactant properties, making it useful in various industrial applications. The combination of these components results in a compound that can interact with both hydrophilic and hydrophobic substances, enhancing its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dioleate, dibutylethanolamine salt typically involves the reaction of phosphoric acid with oleic acid to form phosphoric acid dioleate. This intermediate is then reacted with dibutylethanolamine to form the final salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
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Step 1: Formation of Phosphoric Acid Dioleate
Reactants: Phosphoric acid and oleic acid
Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) with continuous stirring to ensure complete mixing of the reactants.
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Step 2: Formation of this compound
Reactants: Phosphoric acid dioleate and dibutylethanolamine
Conditions: The reaction is carried out at room temperature with constant stirring. The pH is adjusted to neutral to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems for temperature and pH control is common to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dioleate, dibutylethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of peroxides and other oxidation products.
Substitution: The dibutylethanolamine part of the molecule can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Substitution: Reagents such as alkyl halides can be used for substitution reactions. These reactions often require the presence of a base to facilitate the nucleophilic attack.
Hydrolysis: Acidic or basic conditions (using hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Formation of peroxides and other oxidation products.
Substitution: Formation of substituted dibutylethanolamine derivatives.
Hydrolysis: Breakdown into phosphoric acid, oleic acid, and dibutylethanolamine.
Scientific Research Applications
Phosphoric acid, dioleate, dibutylethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell culture studies to improve the delivery of hydrophobic drugs and other molecules to cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphoric acid, dioleate, dibutylethanolamine salt is primarily based on its surfactant properties. The compound can reduce the surface tension between different phases, facilitating the mixing and interaction of hydrophilic and hydrophobic substances. The molecular targets include cell membranes and other lipid-containing structures, where the compound can enhance the permeability and delivery of various molecules.
Comparison with Similar Compounds
Phosphoric acid, dioleate, dibutylethanolamine salt can be compared with other similar compounds such as:
Dimethylethanolamine: Similar in structure but lacks the oleate and phosphoric acid components, making it less effective as a surfactant.
Diethylethanolamine: Another related compound with different alkyl groups, resulting in varying surfactant properties.
Triethanolamine: Contains three ethanolamine groups, providing different chemical and physical properties compared to dibutylethanolamine.
Uniqueness
The uniqueness of this compound lies in its combination of phosphoric acid, oleic acid, and dibutylethanolamine, which imparts both hydrophilic and hydrophobic properties. This makes it highly versatile and effective in various applications, particularly as a surfactant and emulsifier.
Properties
CAS No. |
28215-72-7 |
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Molecular Formula |
C46H94NO5P |
Molecular Weight |
772.2 g/mol |
IUPAC Name |
bis[(Z)-octadec-9-enyl] hydrogen phosphate;2-(dibutylamino)ethanol |
InChI |
InChI=1S/C36H71O4P.C10H23NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-11(9-10-12)8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38);12H,3-10H2,1-2H3/b19-17-,20-18-; |
InChI Key |
DTLZWDOSRYYYKX-AWLASTDMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O.CCCCN(CCO)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.CCCCN(CCCC)CCO |
Origin of Product |
United States |
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